molecular formula C9H6BrClN2O B11720101 5-(Bromomethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole

5-(Bromomethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole

Cat. No.: B11720101
M. Wt: 273.51 g/mol
InChI Key: MDRXBHFQIWTWTF-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole is a heterocyclic organic compound that contains both bromine and chlorine substituents. This compound is part of the oxadiazole family, which is known for its diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-(3-chlorophenyl)-1,2,4-oxadiazole with bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to ensure consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation reactions to form corresponding oxides or reduction reactions to remove the halogen substituents.

    Cyclization and Condensation: It can also undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.

    Oxidation Products: Oxidized derivatives with additional oxygen functionalities.

    Reduction Products: Dehalogenated compounds or reduced oxadiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(Bromomethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for constructing diverse chemical libraries.

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity contribute to the enhancement of material properties.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The oxadiazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Chloromethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole
  • 5-(Methyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole
  • 5-(Bromomethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole

Uniqueness

5-(Bromomethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole is unique due to the presence of both bromine and chlorine substituents, which confer distinct reactivity and interaction profiles. This dual halogenation enhances its versatility in synthetic applications and its potential as a pharmacophore in drug discovery.

Properties

Molecular Formula

C9H6BrClN2O

Molecular Weight

273.51 g/mol

IUPAC Name

5-(bromomethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C9H6BrClN2O/c10-5-8-12-9(13-14-8)6-2-1-3-7(11)4-6/h1-4H,5H2

InChI Key

MDRXBHFQIWTWTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NOC(=N2)CBr

Origin of Product

United States

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